N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
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Overview
Description
N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C19H25N5O2S and a molecular weight of 387.507 g/mol . This compound is known for its unique chemical structure, which includes a diethylamino group, a hydroxyphenyl group, and a pyrimidinylsulfanyl group. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide typically involves multiple stepsThe reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N’-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide: Similar in structure but with a dimethylamino group instead of a diethylamino group.
N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide: Contains a thienyl group and a pyrazole ring.
N’-{(E)-[4-(Diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Features a triazole ring and additional methoxy and phenyl groups.
Uniqueness
What sets N’-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N5O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H25N5O2S/c1-5-24(6-2)16-8-7-15(17(25)10-16)11-20-23-18(26)12-27-19-21-13(3)9-14(4)22-19/h7-11,25H,5-6,12H2,1-4H3,(H,23,26)/b20-11+ |
InChI Key |
VYAYHQMDLCFRMW-RGVLZGJSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC(=CC(=N2)C)C)O |
Origin of Product |
United States |
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